molecular formula C18H20ClN5 B11236584 4-chloro-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-chloro-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11236584
M. Wt: 341.8 g/mol
InChI Key: LGZPWYVVVFLWBE-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is an organic compound with a complex structure that includes a tetrazole ring, a chlorinated aniline, and a butyl chain

Preparation Methods

The synthesis of 4-CHLORO-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Alkylation: The tetrazole intermediate is then alkylated with a suitable butyl halide.

    Coupling with Chlorinated Aniline: The final step involves coupling the alkylated tetrazole with 4-chloroaniline under conditions that promote nucleophilic substitution.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-CHLORO-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially leading to the formation of amines.

    Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include sodium azide, butyl halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly in developing new therapeutic agents targeting specific biological pathways.

    Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for various industrial chemicals.

Mechanism of Action

The mechanism by which 4-CHLORO-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE include other tetrazole-containing compounds and chlorinated anilines. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-CHLORO-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

References

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

4-chloro-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C18H20ClN5/c1-4-18(3,20-15-9-7-14(19)8-10-15)17-21-22-23-24(17)16-11-5-13(2)6-12-16/h5-12,20H,4H2,1-3H3

InChI Key

LGZPWYVVVFLWBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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